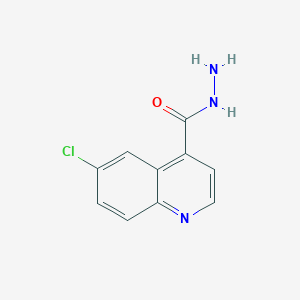
4-Isoquinolinol, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisoquinolin-4-ol is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines The presence of a phenyl group at the 3-position and a hydroxyl group at the 4-position of the isoquinoline ring makes 3-phenylisoquinolin-4-ol unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of benzylaminoacetonitriles in concentrated sulfuric acid, followed by hydrolysis to yield 1,2-dihydroisoquinolin-4-ones. These intermediates can then be oxidized to form 3-phenylisoquinolin-4-ol . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials, undergoing cyclization under acidic conditions .
Industrial Production Methods: Industrial production of 3-phenylisoquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoquinolin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 3-Phenylisoquinolin-4-one.
Reduction: 3-Phenylisoquinoline.
Substitution: Various substituted derivatives of 3-phenylisoquinolin-4-ol.
Scientific Research Applications
3-phenylisoquinolin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-phenylisoquinolin-4-ol exerts its effects is primarily through its antioxidative properties. The compound can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative stress and cellular damage . The molecular targets include reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions . The pathways involved in its antioxidative action include the sequential proton loss electron transfer (SPLET) mechanism .
Comparison with Similar Compounds
4-Phenylquinolone: Structurally similar but lacks the hydroxyl group at the 4-position.
5-Hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one: Another isoquinoline derivative with additional methoxy and hydroxy groups.
Uniqueness: 3-phenylisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its antioxidative potential compared to other similar compounds .
Properties
CAS No. |
51787-73-6 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-phenylisoquinolin-4-ol |
InChI |
InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)10-16-14(15)11-6-2-1-3-7-11/h1-10,17H |
InChI Key |
WUIGIGFXTANGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)
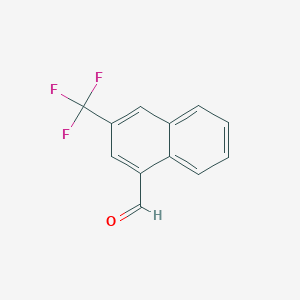
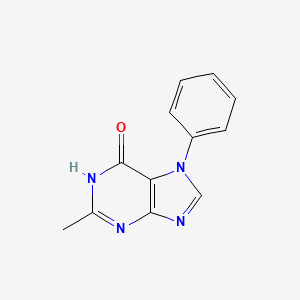

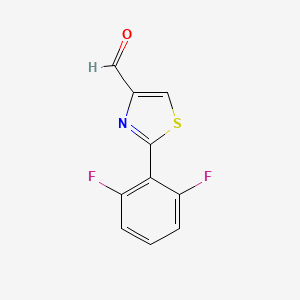
![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)

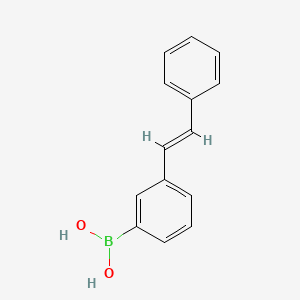
![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)
